(4R)-4-Hydroxydecanedioic acid (4R)-4-Hydroxydecanedioic acid
Brand Name: Vulcanchem
CAS No.: 667430-57-1
VCID: VC16831532
InChI: InChI=1S/C10H18O5/c11-8(6-7-10(14)15)4-2-1-3-5-9(12)13/h8,11H,1-7H2,(H,12,13)(H,14,15)/t8-/m1/s1
SMILES:
Molecular Formula: C10H18O5
Molecular Weight: 218.25 g/mol

(4R)-4-Hydroxydecanedioic acid

CAS No.: 667430-57-1

Cat. No.: VC16831532

Molecular Formula: C10H18O5

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

(4R)-4-Hydroxydecanedioic acid - 667430-57-1

Specification

CAS No. 667430-57-1
Molecular Formula C10H18O5
Molecular Weight 218.25 g/mol
IUPAC Name (4R)-4-hydroxydecanedioic acid
Standard InChI InChI=1S/C10H18O5/c11-8(6-7-10(14)15)4-2-1-3-5-9(12)13/h8,11H,1-7H2,(H,12,13)(H,14,15)/t8-/m1/s1
Standard InChI Key MHSRCUQGLZTKCR-MRVPVSSYSA-N
Isomeric SMILES C(CC[C@H](CCC(=O)O)O)CCC(=O)O
Canonical SMILES C(CCC(CCC(=O)O)O)CCC(=O)O

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

(4R)-4-Hydroxydecanedioic acid has the molecular formula C₁₀H₁₈O₅ and a molecular weight of 218.247 g/mol . The structure consists of a decanedioic acid backbone with a hydroxyl group at the fourth carbon in the R configuration. Its IUPAC name is (4R)-4-hydroxydecanedioic acid, reflecting the stereochemistry and functional groups.

The presence of two carboxylic acid groups (-COOH) at the terminal carbons and a hydroxyl (-OH) group at C4 creates a polar molecule with potential for hydrogen bonding and chelation. The R configuration at C4 introduces chirality, which may influence biological activity and crystallinity .

Synthesis and Production Methods

Microbial Synthesis via Polyhydroxyalkanoate (PHA) Degradation

A patented method describes the production of optically active (R)-hydroxycarboxylic acids through intracellular degradation of PHAs in microorganisms . For example, Pseudomonas aeruginosa and recombinant strains degrade medium-chain-length PHAs to release monomers like (R)-3-hydroxydecanoic acid under controlled pH and temperature . Adapting this approach, (4R)-4-hydroxydecanedioic acid could theoretically be synthesized by engineering PHA synthases to incorporate 4-hydroxy monomers, followed by auto-degradation.

Key Steps in Microbial Production:

  • Fermentation: Culturing PHA-accumulating strains (e.g., Pseudomonas, Burkholderia) in media supplemented with carbon precursors.

  • PHA Extraction: Harvesting cellular biomass and isolating PHAs.

  • Auto-Degradation: Incubating PHAs under mild acidic/basic conditions to hydrolyze ester bonds, releasing hydroxycarboxylic acids .

Chemical Synthesis

Chemical routes may involve:

  • Hydroxylation of Decanedioic Acid: Direct hydroxylation using catalysts like Fe(II)/α-ketoglutarate-dependent dioxygenases.

  • Asymmetric Reduction: Enzymatic reduction of 4-ketodecanedioic acid using alcohol dehydrogenases to achieve the R configuration .

Physical and Chemical Properties

Physicochemical Characteristics

PropertyValue/DescriptionSource Analog
Molecular Weight218.247 g/mol
Melting PointEstimated 80–90°C* (similar chain)
SolubilityPolar solvents (water, ethanol)
LogP~1.2 (predicted)

*Based on 4-hydroxydodecanoic acid (m.p. 84–86°C) .

Stability and Reactivity

  • Thermal Stability: Likely stable below 150°C, decomposing via decarboxylation at higher temperatures.

  • Acid/Base Sensitivity: Susceptible to esterification or lactonization under acidic conditions .

Research Gaps and Future Directions

  • Synthetic Optimization: Developing efficient microbial or enzymatic routes for large-scale production.

  • Biological Activity Screening: Testing antimicrobial, anti-inflammatory, or metabolic properties.

  • Material Science: Exploring copolymerization with lactic acid or glycolic acid for novel bioplastics.

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